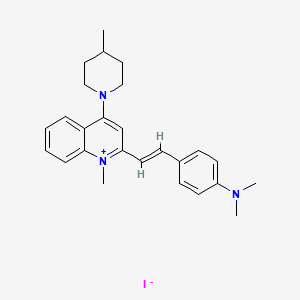
FtsZ-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FtsZ-IN-1 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for the development of new antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
FtsZ-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
FtsZ-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of bacterial cell division and to develop new antibacterial agents.
Biology: Employed in research to understand the role of FtsZ in bacterial cytokinesis and to explore the potential of FtsZ inhibitors as antibacterial drugs.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Wirkmechanismus
FtsZ-IN-1 exerts its effects by binding to the FtsZ protein and inhibiting its polymerization into filaments. This disrupts the formation of the Z-ring, which is essential for bacterial cell division. The molecular targets of this compound include the GTP-binding site and the interdomain cleft of FtsZ, which are critical for its polymerization and function.
Vergleich Mit ähnlichen Verbindungen
FtsZ-IN-1 is unique among FtsZ inhibitors due to its specific binding mode and high potency. Similar compounds include:
PC190723: Another potent FtsZ inhibitor with a different binding mode.
TXA707: A newer FtsZ inhibitor with promising antibacterial activity.
C8: A compound that targets the GTP-binding site of FtsZ.
This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool for research and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C26H32IN3 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-2-[1-methyl-4-(4-methylpiperidin-1-yl)quinolin-1-ium-2-yl]ethenyl]aniline;iodide |
InChI |
InChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QNSNMYHREQPTRX-UHFFFAOYSA-M |
Isomerische SMILES |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)/C=C/C4=CC=C(C=C4)N(C)C.[I-] |
Kanonische SMILES |
CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


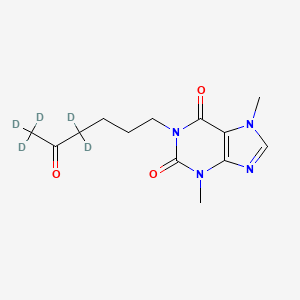
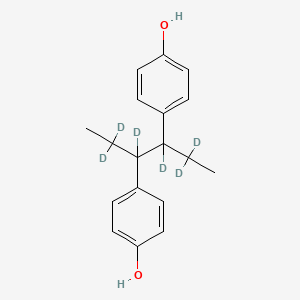
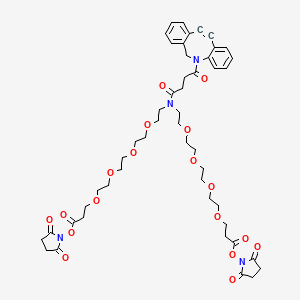
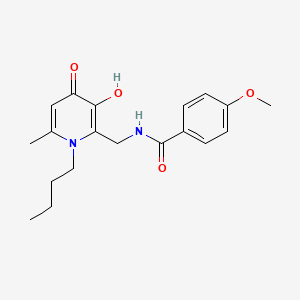
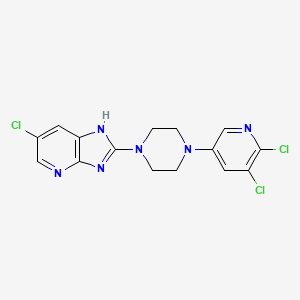
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
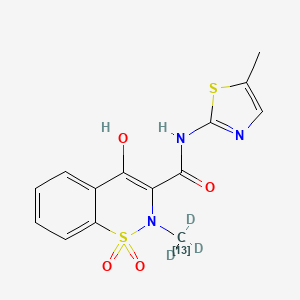
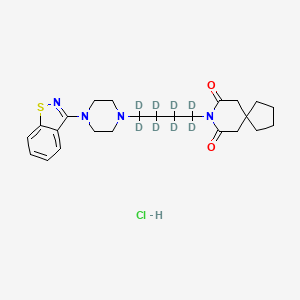
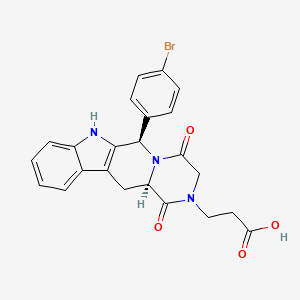
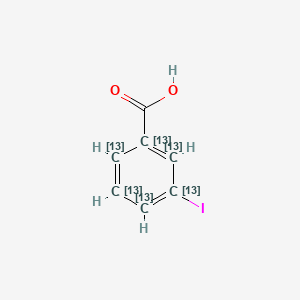

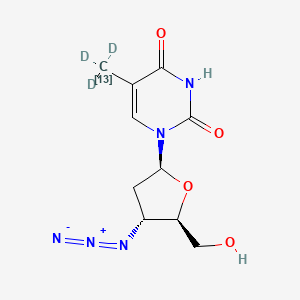
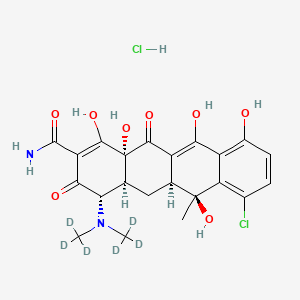
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
